

2-Hydroxy-6-(trifluoromethyl)nicotinic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Cat. No.:	B067975

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Hydroxy-6-(trifluoromethyl)nicotinic Acid**

Introduction

2-Hydroxy-6-(trifluoromethyl)nicotinic acid is a heterocyclic compound of significant interest within pharmaceutical and agrochemical research. As a derivative of nicotinic acid (Vitamin B3), its structure is characterized by a pyridine ring substituted with a hydroxyl group, a carboxylic acid group, and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group and the acidic and hydrogen-bonding capabilities of the hydroxyl and carboxylic acid moieties impart unique physicochemical characteristics crucial for its application as a pharmaceutical intermediate and a building block in organic synthesis.[1][2][3]

This guide provides an in-depth exploration of the core physical properties of this compound. It is intended for researchers, medicinal chemists, and formulation scientists who require a detailed understanding of its behavior for applications ranging from reaction optimization to drug delivery system design. We will not only present the known data but also delve into the causality behind the experimental methodologies used to determine these properties, ensuring a blend of theoretical understanding and practical application.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular identity.

2-Hydroxy-6-(trifluoromethyl)nicotinic acid exists in tautomeric equilibrium with its 2-pyridone form, 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid. In the solid state and in most solvents, the pyridone form is generally favored due to its amide resonance stability. This equilibrium is a critical consideration for interpreting spectral data and understanding its intermolecular interactions.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium between the hydroxy-pyridine and pyridone forms.

[Click to download full resolution via product page](#)

Caption: Standard workflow for melting point analysis by DSC.

Solubility and Acidity (pKa)

Solubility and acidity are fundamental properties that govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Acidity (pKa)

The pKa value indicates the strength of an acid in a solution. For this molecule, there are two primary acidic protons: one on the carboxylic acid group and, in the pyridone tautomer, one on the ring nitrogen.

- Predicted pKa: 1.99 ± 0.20 [2]* Expert Interpretation: This low pKa value is attributed to the carboxylic acid group. Its acidity is significantly enhanced by the electron-withdrawing effects of both the adjacent pyridine ring and the trifluoromethyl group at the 6-position. This makes the carboxylate conjugate base highly stabilized. This property is crucial for designing salt forms and understanding physiological pH behavior.

Solubility

Specific experimental solubility data in various solvents is not widely published. However, based on the structure, we can infer its general solubility profile. The presence of polar, hydrogen-bonding groups (carboxylic acid, hydroxyl/amide) suggests some solubility in polar protic solvents. A related compound, 6-(Trifluoromethyl)nicotinic acid, is slightly soluble in acetonitrile and methanol. [4][5]

Experimental Protocol: Shake-Flask Method for Solubility Determination

Causality: The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It ensures that equilibrium is reached between the solid compound and the solvent, providing a true measure of saturation solubility.

- Preparation: Add an excess amount of **2-Hydroxy-6-(trifluoromethyl)nicotinic acid** to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
- Separation: Centrifuge the samples to pellet the excess, undissolved solid.
- Quantification: Carefully extract a known volume of the supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and enabling its quantification. While specific spectra for this exact compound are not readily available in public databases, we can predict the key features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - Aromatic Protons: Two doublets are expected in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring.
 - Acidic Protons: A broad singlet for the carboxylic acid proton (>10 ppm) and another for the N-H proton of the pyridone tautomer are expected. These signals may be exchangeable with D_2O .
- ^{13}C NMR:
 - Distinct signals for the six aromatic/olefinic carbons.
 - A signal for the carbonyl carbon of the carboxylic acid (approx. 160-170 ppm).
 - A signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.
- ^{19}F NMR: A singlet is expected for the $-\text{CF}_3$ group.

Infrared (IR) Spectroscopy

- O-H Stretch: A broad absorption band from $2500\text{-}3300\text{ cm}^{-1}$ characteristic of the hydrogen-bonded carboxylic acid O-H group.
- C=O Stretch: A strong, sharp peak around $1680\text{-}1720\text{ cm}^{-1}$ for the carboxylic acid carbonyl. Another C=O stretch for the pyridone tautomer would be expected around $1640\text{-}1660\text{ cm}^{-1}$.
- C-F Stretch: Strong absorptions in the $1100\text{-}1300\text{ cm}^{-1}$ region are characteristic of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

- Expected Molecular Ion Peak: In an ESI- (Electrospray Ionization, negative mode) experiment, the expected $[M-H]^-$ peak would be at an m/z of 206.01. In ESI+, the $[M+H]^+$ peak would be at an m/z of 208.02. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Stability and Storage

Understanding a compound's stability is vital for ensuring its integrity during storage and handling.

- Storage Conditions: The compound should be stored in a well-sealed container under an inert atmosphere at room temperature. [\[2\]*](#) Potential Instabilities: As with many carboxylic acids, thermal decomposition via decarboxylation is a primary concern at elevated temperatures. It is also a solid, and like many organic solids, it can be combustible.

Conclusion

The physical properties of **2-Hydroxy-6-(trifluoromethyl)nicotinic acid** are dictated by the interplay of its three functional groups on the pyridine core. Its high melting point and predicted low pK_a are direct consequences of strong intermolecular hydrogen bonding and potent electronic effects. While comprehensive experimental data for some properties like solubility and specific spectral traces are limited in public literature, the established methodologies outlined in this guide provide a clear pathway for their determination. This technical overview serves as a foundational resource for scientists, enabling informed decisions in the synthesis, formulation, and application of this valuable chemical intermediate.

References

- **2-Hydroxy-6-(trifluoromethyl)nicotinic acid** | CymitQuimica. [Link](#)
- **2-Hydroxy-6-(trifluoromethyl)nicotinic acid** - ChemBK. [Link](#)
- 910442-22-7(2-HYDROXY-4-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID) Product Description - ChemicalBook. [Link](#)
- 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 - ChemicalBook. [Link](#)
- 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 - ChemicalBook. [Link](#)
- 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem. [Link](#)
- 6-Hydroxy-2-(trifluoromethyl)nicotinic acid - MySkinRecipes. [Link](#)

- 6-Hydroxy-2-(trifluoromethyl)nicotinic acid(862111-58-8) 1H NMR spectrum - ChemicalBook. Link
- 6-Trifluoromethylnicotinic acid (CAS 231291-22-8) Properties | Density, Cp, Viscosity. Link
- **2-Hydroxy-6-(trifluoromethyl)nicotinic acid** AldrichCPR - Sigma-Aldrich. Link
- 862111-58-8 Cas No. | 6-Hydroxy-2-(trifluoromethyl)
- Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. Link
- EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google P
- High-field NMR spectroscopy and FTICR mass spectrometry - BG. Link
- 6-(Trifluoromethyl)nicotinic acid | 231291-22-8 - ChemicalBook. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. [2-HYDROXY-6-\(TRIFLUOROMETHYL\)NICOTINICACID CAS#: 191595-63-8 \[amp.chemicalbook.com\]](http://2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 [amp.chemicalbook.com])
- 3. [6-Hydroxy-2-\(trifluoromethyl\)nicotinic acid \[myskinrecipes.com\]](http://6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com])
- 4. [6-\(Trifluoromethyl\)nicotinic acid CAS#: 231291-22-8 \[m.chemicalbook.com\]](http://6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com])
- 5. [6-\(Trifluoromethyl\)nicotinic acid | 231291-22-8 \[amp.chemicalbook.com\]](http://6-(Trifluoromethyl)nicotinic acid | 231291-22-8 [amp.chemicalbook.com])
- To cite this document: BenchChem. [2-Hydroxy-6-(trifluoromethyl)nicotinic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b067975#2-hydroxy-6-trifluoromethyl-nicotinic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com